molecular formula C15H14BrN3O2 B294020 N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide

Número de catálogo B294020
Peso molecular: 348.19 g/mol
Clave InChI: QSTFLUONOWICGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide, also known as BBR 3464, is a novel platinum-based anticancer drug that has shown promising results in preclinical studies. It is a complex molecule that has a unique mechanism of action, which makes it a potential candidate for the treatment of various types of cancer.

Mecanismo De Acción

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has a unique mechanism of action, which involves the formation of DNA adducts. The drug binds to DNA and forms covalent adducts, which leads to the inhibition of DNA replication and transcription. The DNA adducts formed by N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 are different from those formed by cisplatin, which makes it a potential candidate for the treatment of cisplatin-resistant cancers.
Biochemical and Physiological Effects:
N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has been shown to have a different toxicity profile than cisplatin. The drug has been shown to be less toxic to normal cells, which makes it a potential candidate for the treatment of cancer with fewer side effects. N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has also been shown to have a longer half-life than cisplatin, which means that it can remain in the body for a longer period of time, leading to a more sustained anticancer effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has several advantages for lab experiments. The drug has been shown to be more effective than cisplatin, which means that it can be used at lower concentrations. N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has also been shown to be effective against cisplatin-resistant cancer cells, which makes it a potential candidate for the treatment of cancers that are resistant to cisplatin. However, N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 is a complex molecule that is difficult to synthesize, which makes it expensive and time-consuming to produce.

Direcciones Futuras

There are several future directions for the research on N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464. The drug has shown promising results in preclinical studies, but more research is needed to determine its efficacy and safety in clinical trials. The drug can also be modified to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the mechanism of action of N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 can be further elucidated to determine its potential use in combination therapies with other anticancer drugs.

Métodos De Síntesis

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 is a complex molecule that is synthesized through a multi-step process. The synthesis involves the reaction of isonicotinic acid with ethylenediamine, followed by the reaction of the resulting product with 4-bromobenzoyl chloride. The final step involves the reaction of the intermediate product with cisplatin, which results in the formation of N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464.

Aplicaciones Científicas De Investigación

N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has been extensively studied in preclinical studies, and it has shown promising results in the treatment of various types of cancer, including lung, breast, ovarian, and prostate cancer. The drug has been shown to be more effective than cisplatin, which is a commonly used platinum-based anticancer drug. N-{2-[(4-bromobenzoyl)amino]ethyl}isonicotinamide 3464 has also been shown to be effective against cancer cells that are resistant to cisplatin.

Propiedades

Fórmula molecular

C15H14BrN3O2

Peso molecular

348.19 g/mol

Nombre IUPAC

N-[2-[(4-bromobenzoyl)amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H14BrN3O2/c16-13-3-1-11(2-4-13)14(20)18-9-10-19-15(21)12-5-7-17-8-6-12/h1-8H,9-10H2,(H,18,20)(H,19,21)

Clave InChI

QSTFLUONOWICGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2)Br

SMILES canónico

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=NC=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.